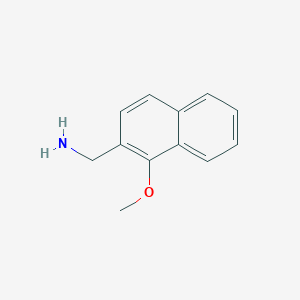

2-(Aminomethyl)-1-methoxynaphthalene

CAS No.:

Cat. No.: VC15981409

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | (1-methoxynaphthalen-2-yl)methanamine |

| Standard InChI | InChI=1S/C12H13NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,8,13H2,1H3 |

| Standard InChI Key | YZPIDRJCEOIAQH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC2=CC=CC=C21)CN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (1-methoxynaphthalen-2-yl)methanamine, reflects its naphthalene backbone substituted with a methoxy group (-OCH) at position 1 and an aminomethyl group (-CHNH) at position 2. The canonical SMILES representation, COC1=C(C=CC2=CC=CC=C21)CN, confirms this arrangement. The naphthalene system provides aromatic stability, while the electron-donating methoxy and nucleophilic aminomethyl groups enable diverse reactivity.

Table 1: Key Molecular Descriptors

Physicochemical Properties

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) are absent in available sources, computational predictions based on its structure suggest:

-

: Aromatic protons in the 6.8–8.5 ppm range, methoxy singlet near 3.9 ppm, and aminomethyl protons at 2.5–3.0 ppm.

-

IR: Stretching vibrations for N-H (), C-O (), and aromatic C=C ().

Synthesis Pathways

General Strategies

Synthesis typically involves functionalizing naphthalene precursors. Two routes are plausible:

Route 1: Direct Aminomethylation

-

Methoxy Introduction: Friedel-Crafts alkylation of naphthalene with methyl chloride/aluminum trichloride yields 1-methoxynaphthalene .

-

Aminomethylation: Mannich reaction with formaldehyde and ammonia introduces the -CHNH group at position 2.

Route 2: Sequential Functionalization

-

Nitration: Nitration of 1-methoxynaphthalene at position 2, followed by reduction to 2-aminomethyl-1-methoxynaphthalene.

Table 2: Comparative Synthesis Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | Moderate (40–60%) | Low (20–30%) |

| Purity | Requires chromatography | High with recrystallization |

| Scalability | Industrially feasible | Lab-scale only |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s bifunctional groups make it a candidate for synthesizing:

-

Anticancer Agents: Hybrid molecules linking naphthalene to cytotoxic moieties (e.g., platinum complexes).

-

Neuroactive Compounds: Analogues of serotonin/norepinephrine reuptake inhibitors.

Material Science

Functionalization with polymers could yield:

-

Conductive Polymers: π-Conjugated systems for organic electronics.

-

Coordination Complexes: Ligands for transition-metal catalysts.

Future Research Directions

-

Synthetic Optimization: Develop catalytic, asymmetric routes to enantiomerically pure forms.

-

Biological Screening: Evaluate antimicrobial, anticancer, and CNS activities in in vitro models.

-

Computational Modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles using QSAR (quantitative structure-activity relationship) tools.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume